(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol
Description
(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is a spirocyclic ether derivative characterized by a complex fused-ring system containing three oxygen atoms within its 1,4,9-trioxa-dispiro framework. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol . Key features include:
Properties
IUPAC Name |
1,4,9-trioxadispiro[4.2.58.25]pentadecan-10-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c14-10-11-2-1-3-12(17-11)4-6-13(7-5-12)15-8-9-16-13/h11,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDAEBEUGBUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC3(CC2)OCCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by functionalization to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups back to alcohols.
Substitution: Functional group exchange reactions, particularly at the methanol site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a corresponding aldehyde or ketone.
Scientific Research Applications
(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic ether family includes several analogs with variations in ring size, substituents, and functional groups. Below is a detailed comparison:
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (WX102593)
- Molecular Formula : C₁₄H₂₂O₅
- Molecular Weight : 270.33 g/mol .
- Key Differences: Replaces the methanol group (-CH₂OH) with a methyl ester (-COOCH₃). Larger spiro system ([4.2.4.2] vs. [4.2.5.2]), altering ring strain and solubility. Applications: Used as a precursor in synthetic organic chemistry due to its ester functionality, which facilitates further derivatization .
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester
- Molecular Formula : C₁₄H₂₂O₅
- Molecular Weight : 270.32 g/mol .
- Key Differences: Shares the same spiro framework as the target compound but substitutes methanol with a methyl ester. Higher molecular weight (270.32 vs. 228.28) due to the ester group. Stability: Less hygroscopic than the methanol derivative, making it preferable for long-term storage .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Molecular Framework : Contains sulfur (dithia) and nitrogen (aza) atoms in place of oxygen .
- Key Differences :
Physicochemical and Functional Group Analysis
Biological Activity
(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is a synthetic compound with a complex molecular structure that has garnered interest in various fields of biological research. Its unique dispiro framework and functional groups suggest potential for diverse biological activities. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 270.33 g/mol. The compound features a dispiro structure which may influence its interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar dispiro structures exhibit antimicrobial activity. A study focusing on derivatives of dispiro compounds found significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cell lines. The results showed varying degrees of cytotoxicity depending on the concentration used.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Low cytotoxicity |
| HepG2 | 20 | High cytotoxicity |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular membranes and potential interference with metabolic pathways in target organisms or cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited biofilm formation in pathogenic bacteria, which could be a significant mechanism for preventing infections.
- Cancer Research : In a study published in Cancer Letters, researchers found that dispiro compounds induced apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Preliminary studies indicated that derivatives of this compound showed neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
